molecular formula C33H20N8OSi B083916 Methylsilicon(IV) phthalocyanine hydroxide CAS No. 12119-00-5

Methylsilicon(IV) phthalocyanine hydroxide

Cat. No.: B083916
CAS No.: 12119-00-5
M. Wt: 572.6 g/mol
InChI Key: RFJMHYRHTVTYGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of methylsilicon(IV) phthalocyanine hydroxide typically involves the use of dichloro silicon phthalocyanine (SiPcCl2) and bis-hydroxy silicon phthalocyanine (SiPc(OH)2) as precursors . The synthetic route generally includes the following steps:

    Formation of Dichloro Silicon Phthalocyanine: This involves the reaction of silicon tetrachloride with phthalonitrile in the presence of a base.

    Hydrolysis: The dichloro silicon phthalocyanine is then hydrolyzed to form bis-hydroxy silicon phthalocyanine.

    Methylation: Finally, the bis-hydroxy silicon phthalocyanine is methylated to produce this compound.

Chemical Reactions Analysis

Methylsilicon(IV) phthalocyanine hydroxide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of silicon phthalocyanine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced silicon phthalocyanine species.

    Substitution: The hydroxide group can be substituted with other functional groups using appropriate reagents. For example, reacting with alkyl halides can introduce alkyl groups.

Mechanism of Action

The mechanism of action of methylsilicon(IV) phthalocyanine hydroxide involves its interaction with molecular targets through its far-red absorption and emission properties. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species, which can induce cell death in cancer cells . The molecular pathways involved include the activation of apoptotic pathways and the disruption of cellular membranes.

Comparison with Similar Compounds

Methylsilicon(IV) phthalocyanine hydroxide is unique due to its far-red absorption and emission features, which are not commonly found in other phthalocyanines . Similar compounds include:

Biological Activity

Methylsilicon(IV) phthalocyanine hydroxide (MSiPc(OH)) is a compound that has garnered attention for its potential applications in photodynamic therapy (PDT) and other biomedical fields due to its unique properties as a photosensitizer. This article explores the biological activity of MSiPc(OH), focusing on its mechanisms of action, efficacy in cancer treatment, and interactions with biological macromolecules.

Overview of this compound

This compound belongs to the phthalocyanine family, which are macrocyclic compounds known for their ability to absorb light and generate reactive oxygen species (ROS) upon irradiation. The structural stability and strong absorption characteristics make MSiPc(OH) a candidate for various therapeutic applications, particularly in oncology.

The primary mechanism by which MSiPc(OH) exerts its biological effects is through photodynamic therapy. Upon exposure to light, MSiPc(OH) absorbs photons and transitions to an excited state, leading to the production of ROS. These ROS can induce cellular damage, apoptosis, and necrosis in targeted tumor cells.

Key Mechanisms Include:

  • Generation of Reactive Oxygen Species (ROS) : The compound produces singlet oxygen and other radicals that damage cellular components such as lipids, proteins, and DNA.
  • Interaction with Cellular Structures : MSiPc(OH) can bind to cellular membranes and organelles, enhancing its phototoxic effects.
  • DNA Interactions : Phthalocyanines have been shown to interact with DNA through intercalation and π-π stacking, potentially affecting gene expression and replication processes .

Efficacy in Cancer Treatment

Recent studies have demonstrated the effectiveness of MSiPc(OH) in targeting melanoma cells, a notoriously difficult cancer to treat. In vitro experiments using the WM35 melanoma cell line showed that MSiPc(OH) induced significant cytotoxicity when exposed to light at varying concentrations.

Experimental Findings:

  • Phototoxicity Assessment : The compound was tested at concentrations ranging from 1–2000 μg/ml. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 100 μg/ml (p≤0.015 compared to controls) .
  • Comparison with Other Photosensitizers : MSiPc(OH) exhibited superior photodynamic efficacy compared to other phthalocyanines, attributed to its higher ROS generation capabilities .

Case Studies

Several case studies have highlighted the therapeutic potential of MSiPc(OH):

  • Study on Melanoma Treatment :
    • Objective : Evaluate the photodynamic efficacy of MSiPc(OH) against melanoma.
    • Methodology : WM35 cells were treated with MSiPc(OH), irradiated with light, and assessed for viability.
    • Results : Significant reduction in cell viability was observed post-treatment, supporting its use as an effective PDT agent .
  • Interactions with DNA :
    • Objective : Investigate the binding affinity of MSiPc(OH) to DNA.
    • Findings : The compound demonstrated high affinity for guanine-rich regions of DNA, which may influence tumor cell proliferation and gene expression patterns .

Data Tables

CompoundConcentration Range (μg/ml)Cytotoxicity Observed (p-value)
Methylsilicon(IV) Pc(OH)1–2000p≤0.015
Other PhthalocyaninesVariesp-values vary

Properties

IUPAC Name

38-hydroxy-38-methyl-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H20N8OSi/c1-43(42)40-30-22-14-6-7-15-23(22)32(40)38-28-20-12-4-5-13-21(20)29(35-28)39-33-25-17-9-8-16-24(25)31(41(33)43)37-27-19-11-3-2-10-18(19)26(34-27)36-30/h2-17,42H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJMHYRHTVTYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(N2C3=C4C=CC=CC4=C2N=C5C6=CC=CC=C6C(=N5)N=C7N1C(=NC8=NC(=N3)C9=CC=CC=C98)C1=CC=CC=C17)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H20N8OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570970
Record name 38-hydroxy-38-methyl-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12119-00-5
Record name 38-hydroxy-38-methyl-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylsilicon(IV) phthalocyanine hydroxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylsilicon(IV) phthalocyanine hydroxide
Reactant of Route 2
Methylsilicon(IV) phthalocyanine hydroxide
Reactant of Route 3
Methylsilicon(IV) phthalocyanine hydroxide
Reactant of Route 4
Methylsilicon(IV) phthalocyanine hydroxide
Reactant of Route 5
Methylsilicon(IV) phthalocyanine hydroxide
Reactant of Route 6
Methylsilicon(IV) phthalocyanine hydroxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.